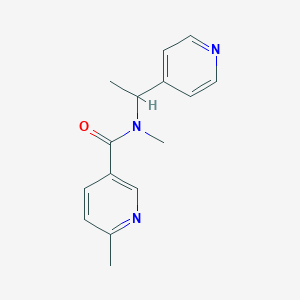![molecular formula C20H22N2O2 B7533706 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazolidine-2,4-diones. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. Ro 15-4513 is known to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Mechanism of Action
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 is known to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It binds to a specific site on the receptor, known as the benzodiazepine site, which can modulate its function. This can result in increased or decreased inhibitory neurotransmission, depending on the context.
Biochemical and Physiological Effects:
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance the effects of GABA, resulting in increased inhibitory neurotransmission. This can lead to sedative and anxiolytic effects. 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has also been shown to have anticonvulsant and muscle relaxant effects.
Advantages and Limitations for Lab Experiments
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has several advantages as a tool for scientific research. It is a highly selective ligand for the benzodiazepine site on the GABA-A receptor, which allows for specific modulation of its function. It is also a potent ligand, which allows for small concentrations to be used in experiments. However, 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has some limitations. It has a relatively short half-life, which can limit its usefulness in certain experiments. It is also known to have some off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 in scientific research. One direction is the study of the role of the GABA-A receptor in various pathological conditions, such as anxiety disorders, epilepsy, and addiction. Another direction is the development of more selective ligands for the benzodiazepine site on the GABA-A receptor, which can allow for even more specific modulation of its function. Additionally, the development of new imaging techniques can allow for the visualization of the effects of 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 on the GABA-A receptor in vivo.
Synthesis Methods
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 can be synthesized through a multi-step process starting with the reaction of 2-phenylacetonitrile with ethyl chloroacetate to form ethyl 2-phenyl-2-(chlorocarbonyl)acetate. This intermediate is then reacted with 2-methylpropylamine to form ethyl 2-phenyl-2-(2-methylpropyl)acetamide. The final step involves the reaction of this intermediate with formaldehyde and ammonium acetate to form 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513.
Scientific Research Applications
5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to be a useful tool for studying the function of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione 15-4513 is known to bind to a specific site on the receptor, which can modulate its function. This can be used to study the role of the GABA-A receptor in various physiological and pathological conditions.
properties
IUPAC Name |
5-(2-methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)12-18-19(23)22(20(24)21-18)13-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYDVNKGMYLJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(1-methylpyrrolidin-2-yl)methanamine](/img/structure/B7533625.png)

![4-(2-Pyrazol-1-ylethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7533638.png)


![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)

![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)
![1-[4-[[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7533688.png)


![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)

![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)